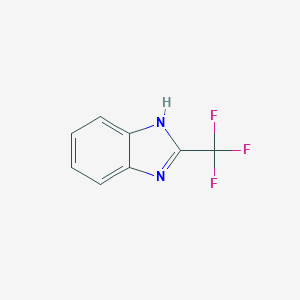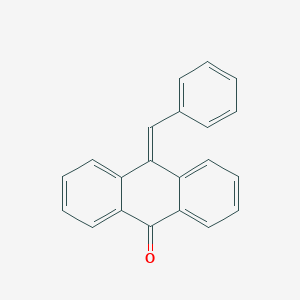
10-Benzylideneanthracen-9(10h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Benzylideneanthracen-9(10h)-one, also known as BAO, is an organic compound that belongs to the class of anthracene derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 10-Benzylideneanthracen-9(10h)-one is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and bacteria. It has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemische Und Physiologische Effekte
10-Benzylideneanthracen-9(10h)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 10-Benzylideneanthracen-9(10h)-one has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 10-Benzylideneanthracen-9(10h)-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, making it a reliable compound for experiments. However, one of the limitations of using 10-Benzylideneanthracen-9(10h)-one is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 10-Benzylideneanthracen-9(10h)-one. One potential area of research is the development of new drugs based on the structure of 10-Benzylideneanthracen-9(10h)-one. Another area of research is the study of the mechanism of action of 10-Benzylideneanthracen-9(10h)-one, which could lead to a better understanding of its potential applications in medicine. Additionally, the study of 10-Benzylideneanthracen-9(10h)-one could lead to the development of new antibiotics and antifungal agents.
Synthesemethoden
The synthesis of 10-Benzylideneanthracen-9(10h)-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction and the Friedel-Crafts reaction. In the Claisen-Schmidt condensation reaction, benzaldehyde and anthracene are mixed in the presence of a base catalyst to form 10-Benzylideneanthracen-9(10h)-one. In the Friedel-Crafts reaction, benzyl chloride and anthracene are mixed in the presence of a Lewis acid catalyst to form 10-Benzylideneanthracen-9(10h)-one.
Wissenschaftliche Forschungsanwendungen
10-Benzylideneanthracen-9(10h)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antitumor, antibacterial, and antifungal activities. 10-Benzylideneanthracen-9(10h)-one has also been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
14343-92-1 |
|---|---|
Produktname |
10-Benzylideneanthracen-9(10h)-one |
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
10-benzylideneanthracen-9-one |
InChI |
InChI=1S/C21H14O/c22-21-18-12-6-4-10-16(18)20(14-15-8-2-1-3-9-15)17-11-5-7-13-19(17)21/h1-14H |
InChI-Schlüssel |
ZBDXDMJVRUZKDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Andere CAS-Nummern |
14343-92-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



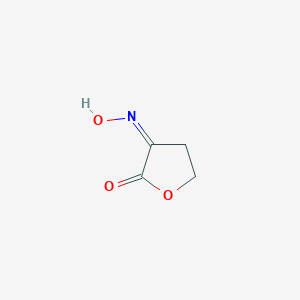
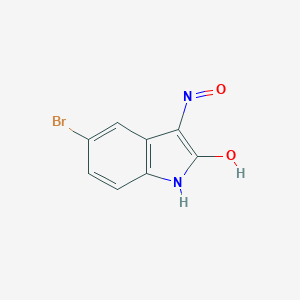
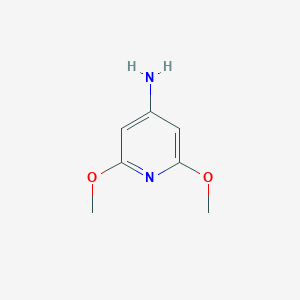
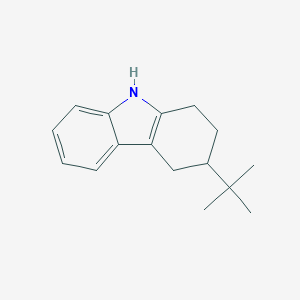
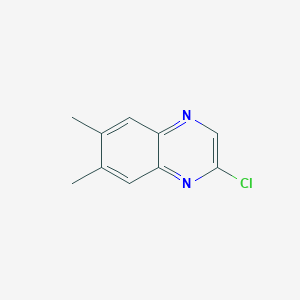
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
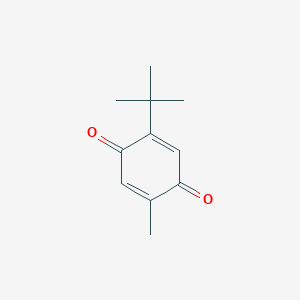
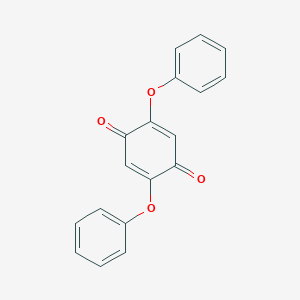
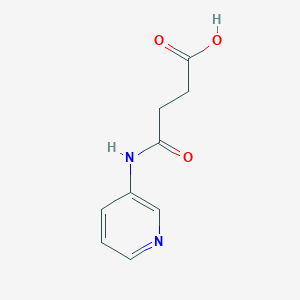
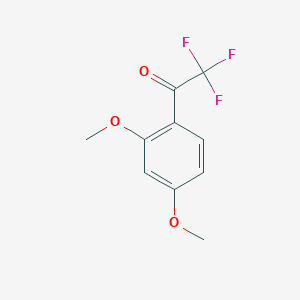
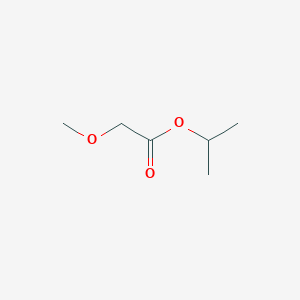
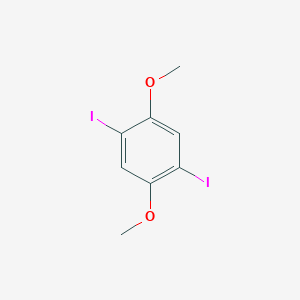
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
